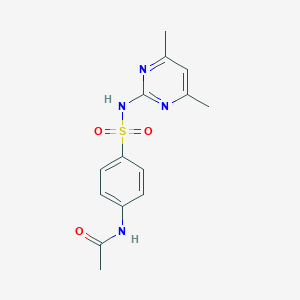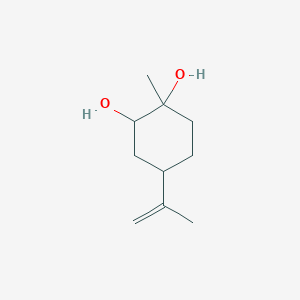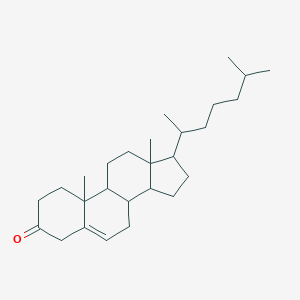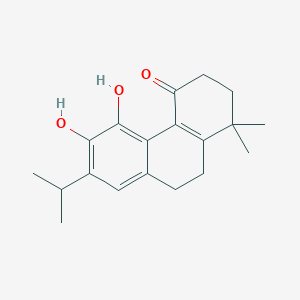
N(4)-Acetylsulfamethazine
Overview
Description
N(4)-acetylsulfamethazine is a sulfonamide that is benzenesulfonamide substituted by an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom. It is a metabolite of the antibiotic sulfamethazine. It has a role as a marine xenobiotic metabolite. It is a sulfonamide, a member of acetamides and a member of pyrimidines.
Mechanism of Action
Target of Action
N-Acetyl Sulfamethazine, also known as N4-Acetylsulfamethazine or N(4)-Acetylsulfamethazine, is a sulfonamide drug . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor of tetrahydrofolic acid (THF) , which is essential for bacterial growth and multiplication .
Mode of Action
N-Acetyl Sulfamethazine acts as a competitive inhibitor of dihydropteroate synthetase . It competes with para-aminobenzoic acid (PABA) for binding to the enzyme, thereby inhibiting the conversion of PABA and pteridine to dihydropteroic acid . This inhibition disrupts the synthesis of THF, leading to a deficiency of this crucial cofactor in the bacteria .
Biochemical Pathways
The action of N-Acetyl Sulfamethazine affects the folic acid synthesis pathway in bacteria . By inhibiting the production of dihydropteroic acid, it prevents the formation of THF. THF is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and amino acids. Therefore, its deficiency hampers these essential cellular processes, leading to the inhibition of bacterial growth .
Pharmacokinetics
The pharmacokinetics of N-Acetyl Sulfamethazine involves its metabolism by the enzyme N-acetyltransferase 2 (NAT2) . NAT2 is responsible for the N-acetylation of aromatic amines and hydrazine derivatives . Variability in the enzymatic activity of NAT2 contributes to interindividual differences in drug responses . .
Result of Action
The molecular and cellular effects of N-Acetyl Sulfamethazine’s action primarily involve the disruption of bacterial growth and multiplication. By inhibiting the synthesis of THF, a crucial cofactor in nucleic acid and amino acid synthesis, the compound effectively halts these essential cellular processes in bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Acetyl Sulfamethazine. For instance, in wastewater treatment plants, the removal efficiencies of sulfonamides and their metabolites can vary . The removal efficiency of N-acetyl sulfamerazine, a compound similar to N-Acetyl Sulfamethazine, was found to be lower compared to other sulfonamides . This suggests that environmental conditions can affect the persistence and bioavailability of such compounds .
Biochemical Analysis
Biochemical Properties
N-Acetyl Sulfamethazine, like other sulfonamides, inhibits the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase . This enzyme is an intermediate of tetrahydrofolic acid (THF) synthesis, which is required for the synthesis of purines and dTMP . Therefore, N-Acetyl Sulfamethazine can interfere with bacterial growth by inhibiting the synthesis of these essential biomolecules .
Cellular Effects
The cellular effects of N-Acetyl Sulfamethazine are primarily related to its antibacterial activity. By inhibiting the synthesis of THF, N-Acetyl Sulfamethazine can disrupt bacterial cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-Acetyl Sulfamethazine involves its binding to dihydrofolate synthetase, thereby inhibiting the conversion of pteridine and PABA to dihydropteroic acid . This prevents the synthesis of THF, leading to a disruption in the production of purines and dTMP, which are essential for bacterial growth .
Temporal Effects in Laboratory Settings
It is known that sulfamethazine, the parent compound of N-Acetyl Sulfamethazine, can be degraded over time in environmental samples
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAKWDUZRJNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142848 | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-90-3 | |
| Record name | N4-Acetylsulfamethazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the depletion of N4-acetylsulfamethazine compare to sulfamethazine in cattle?
A1: Research indicates that N4-acetylsulfamethazine depletes at a slower rate compared to sulfamethazine in cattle, especially in veal calves. Studies show that a 10-day withdrawal period, while suitable for sulfamethazine depletion, may not be sufficient for N4-acetylsulfamethazine in veal calves. [, ]
Q2: What are the primary metabolites of sulfamethazine found in swine tissues?
A2: Studies using 14C-labeled sulfamethazine identified four major metabolites in swine tissues: N4-acetylsulfamethazine, desaminosulfamethazine, the N4-glucose conjugate of sulfamethazine, and sulfamethazine itself. [, , ]
Q3: Does the duration of sulfamethazine dosing affect the relative distribution of its metabolites in swine tissues?
A3: While the total concentration of 14C-labeled compounds in swine tissues increases with prolonged sulfamethazine dosing (reaching a steady state around day 5), the relative distribution of sulfamethazine and its metabolites (including N4-acetylsulfamethazine) remains relatively consistent within each specific tissue. []
Q4: What analytical methods are commonly used to detect and quantify sulfamethazine and N4-acetylsulfamethazine in biological samples?
A4: Several techniques are employed for the analysis of sulfamethazine and its metabolites, including N4-acetylsulfamethazine. These include:
Q5: Is N4-acetylsulfamethazine commonly found in environmental samples?
A6: Yes, N4-acetylsulfamethazine, as a primary metabolite of sulfamethazine, is frequently detected in environmental matrices such as wastewater. Its presence, alongside sulfamethazine and other antibiotics, raises concerns about potential ecological impacts and the spread of antibiotic resistance. []
Q6: How efficient are wastewater treatment plants in removing sulfamethazine and its metabolites, including N4-acetylsulfamethazine?
A7: Studies indicate that conventional wastewater treatment plants may not effectively remove sulfamethazine and its metabolites. This incomplete removal contributes to the release of these compounds into the environment, potentially impacting aquatic life and contributing to the development of antibiotic resistance. []
Q7: How does N4-acetylsulfamethazine interact with plasma proteins compared to sulfamethazine?
A8: N4-acetylsulfamethazine exhibits a higher affinity for plasma proteins, particularly albumin, compared to sulfamethazine. This difference in binding affinity suggests that N4-acetylsulfamethazine could potentially alter the pharmacokinetics of sulfamethazine in vivo. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















